6-ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
Preparation Methods
The synthesis of 6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone, followed by cyclization and functional group modifications to introduce the fluorophenyl and ethyl groups . The overall yield of this synthetic route is approximately 32% . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and scalability.
Chemical Reactions Analysis
6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Scientific Research Applications
6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications, including the treatment of various diseases and conditions.
Mechanism of Action
The mechanism of action of 6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various biological effects. The compound’s fluorophenyl and ethyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to 6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other chromeno[6,7-e][1,3]oxazin derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
6-Ethyl-3-[2-(3-fluorophenyl)ethyl]-10-methyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-3-ium: This compound has a similar core structure but differs in the position of the fluorophenyl group and the presence of an oxo group.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound contains a fluorophenyl group and an oxazole ring, exhibiting different biological activities and applications.
Properties
Molecular Formula |
C22H22FNO3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H22FNO3/c1-3-15-11-20(25)27-22-14(2)21-17(10-18(15)22)12-24(13-26-21)9-8-16-6-4-5-7-19(16)23/h4-7,10-11H,3,8-9,12-13H2,1-2H3 |
InChI Key |
JRLFROXGZLGECG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4F |
Origin of Product |
United States |
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